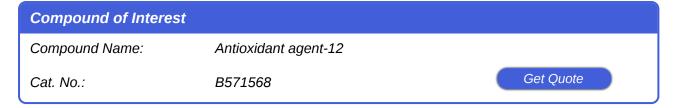


Spectroscopic Characterization of "Antioxidant agent-12" (Trolox): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of "Antioxidant agent-12," a compound identified for the purpose of this document as Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid). Trolox, a water-soluble analog of vitamin E, is a potent antioxidant frequently used as a standard in antioxidant capacity assays. [1][2] This guide will detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Trolox, outline the experimental protocols for these analytical techniques, and visualize a key signaling pathway influenced by antioxidants.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry analyses of Trolox.

Table 1: ¹H NMR Spectroscopic Data for Trolox



| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------|--------------|-------------|--------------------|
| 1.48 | S | 3H | C2-CH₃ |
| 1.98 | t, J=6.7 Hz | 2H | C3-CH ₂ |
| 2.08 | S | 3H | C8-CH₃ |
| 2.12 | S | 3H | C7-CH₃ |
| 2.16 | S | 3H | C5-CH₃ |
| 2.55 | t, J=6.7 Hz | 2H | C4-CH ₂ |
| 8.75 | br s | 1H | С6-ОН |
| 11.5 | br s | 1H | СООН |

Solvent: DMSO-d₆. Data extracted and compiled from publicly available spectral data.

Table 2: 13C NMR Spectroscopic Data for Trolox



| Chemical Shift (δ) ppm | Carbon Atom Assignment |
|------------------------|------------------------|
| 11.6 | C8-CH₃ |
| 12.1 | C7-CH₃ |
| 13.0 | C5-CH₃ |
| 20.6 | C3 |
| 23.3 | C2-CH₃ |
| 30.7 | C4 |
| 73.1 | C2 |
| 117.5 | C4a |
| 121.3 | C8 |
| 122.5 | C5 |
| 124.8 | C7 |
| 144.5 | C8a |
| 145.8 | C6 |
| 175.1 | СООН |

Solvent: DMSO-d₆. Data extracted and compiled from publicly available spectral data.

Table 3: Mass Spectrometry Data for Trolox



| Parameter | Value |
|--------------------------|-----------------------------------|
| Molecular Formula | C14H18O4 |
| Molecular Weight | 250.29 g/mol [3] |
| Ionization Mode | Electrospray Ionization (ESI) |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| [M-H] ⁻ (m/z) | 249.1127 |
| [M+H]+ (m/z) | 251.1283 |

Data represents expected values for high-resolution mass spectrometry.[3]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of "**Antioxidant agent-12**" (Trolox) are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like Trolox.

2.1.1. Sample Preparation

- Weighing the Sample: Accurately weigh 5-10 mg of Trolox for ¹H NMR and 20-50 mg for ¹³C NMR.
- Solvent Selection: Choose a suitable deuterated solvent in which Trolox is soluble (e.g., DMSO-d₆, Methanol-d₄).
- Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.



 Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

2.1.2. Instrument Parameters and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer and may require optimization.

| Parameter | ¹H NMR | ¹³ C NMR |
|------------------------|---------|---------------------|
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16-64 | 1024-4096 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Acquisition Time | 3-4 s | 1-2 s |
| Spectral Width | 16 ppm | 240 ppm |
| Temperature | 298 K | 298 K |

2.1.3. Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
- Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.
- Peak Picking: Identify and label the chemical shift of each peak.



Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol describes the analysis of Trolox using ESI-MS, a soft ionization technique suitable for polar small molecules.[4]

2.2.1. Sample Preparation

- Stock Solution: Prepare a stock solution of Trolox at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
- Working Solution: Dilute the stock solution to a final concentration of 1-10 μg/mL using a
 mixture of water and an organic solvent (e.g., 50:50 water:acetonitrile) with 0.1% formic acid
 for positive ion mode or 0.1% ammonium hydroxide for negative ion mode to facilitate
 ionization.
- Filtration: Filter the working solution through a 0.22 μm syringe filter to remove any particulate matter.

2.2.2. Instrument Parameters and Data Acquisition

The following are typical parameters for an ESI-Q-TOF mass spectrometer.

| Parameter | Setting |
|-------------------------|------------------------------|
| Ionization Mode | ESI Positive and/or Negative |
| Capillary Voltage | 3.5 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 100 - 120 °C |
| Desolvation Temperature | 250 - 350 °C |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) |
| Mass Range | m/z 50 - 500 |
| Acquisition Mode | Full Scan |

2.2.3. Data Analysis



- Mass Spectrum Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
- Accurate Mass Measurement: Determine the accurate mass of the molecular ion to confirm the elemental composition.
- Fragmentation Analysis (MS/MS): If further structural confirmation is needed, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. Analyze the fragmentation pattern to elucidate the structure.

Signaling Pathway and Experimental Workflow Visualization

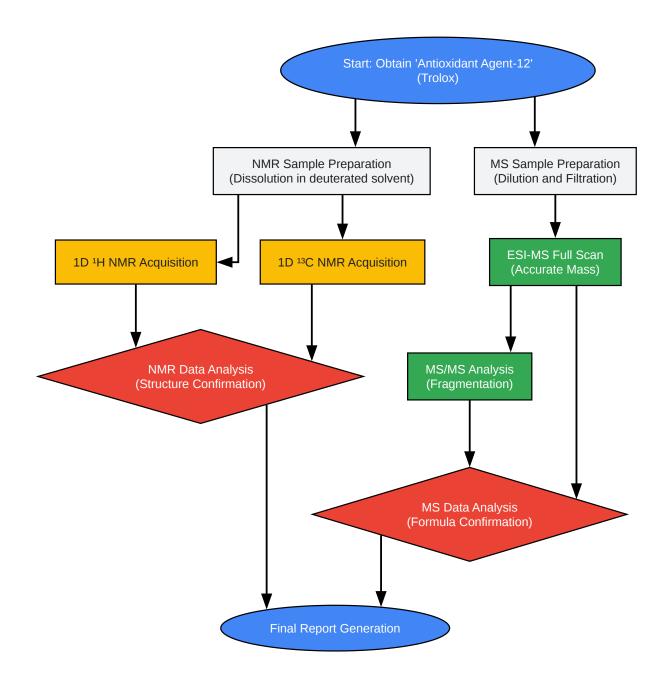
The following diagrams, created using the DOT language, illustrate a key antioxidant-related signaling pathway and a typical experimental workflow for the characterization of an antioxidant agent.



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Caption: The Nrf2-Keap1 signaling pathway, a key regulator of the cellular antioxidant response.





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